molecular formula C18H13BrN4O2S B3290083 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 862812-05-3

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Cat. No.: B3290083
CAS No.: 862812-05-3
M. Wt: 429.3 g/mol
InChI Key: MOZVQSPTUWJONT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a chemical research reagent featuring a benzene-sulfonamide group linked to an imidazo[1,2-a]pyrimidine heterocyclic system. The imidazo[1,2-a]pyrimidine scaffold is recognized as a privileged structure in medicinal chemistry due to its potential for diverse biological activity. This specific molecular architecture, combining a sulfonamide with a bromoaryl substituent and an imidazopyrimidine core, makes it a compound of significant interest for investigating novel small-molecule interactions. Compounds based on the imidazo[1,2-a]pyrimidine structure have been identified as inhibitors of various kinase targets, such as c-KIT, which is a driver in certain cancers like gastrointestinal stromal tumors (GIST) . The incorporation of a sulfonamide group is a common strategy in drug discovery to modulate physicochemical properties and enhance binding affinity, often seen in molecules designed to target enzymes and receptors . The bromine atom on the benzene-sulfonamide moiety offers a versatile synthetic handle for further structural diversification via cross-coupling reactions, enabling researchers to explore structure-activity relationships (SAR) and optimize the compound for specific research applications. This product is intended for research purposes only, providing a valuable building block for chemical biology and early-stage drug discovery programs.

Properties

IUPAC Name

4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVQSPTUWJONT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine core, followed by the introduction of the bromine atom and the sulfonamide group. Key steps may include:

    Cyclization Reaction: Formation of the imidazo[1,2-a]pyrimidine core through intramolecular cyclization of suitable precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.

    Sulfonamide Formation: Reaction of the intermediate with sulfonyl chlorides in the presence of a base like triethylamine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Condensation Reactions: The sulfonamide group can participate in condensation reactions with other compounds.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS), bromine.

    Sulfonamide Formation: Sulfonyl chlorides, triethylamine.

    Cyclization: Acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.

    Chemical Biology: It serves as a tool compound to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazo[1,2-a]pyrimidine moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues and Key Differences

Table 1: Structural and Functional Group Comparison
Compound Name Core Heterocycle Substituents Key Functional Groups Reference
4-Bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide Imidazo[1,2-a]pyrimidine Bromobenzene, sulfonamide –SO₂NH–, Br Target
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl] derivatives Pyrimidine Bromo, morpholine, sulfanyl –S–, Br, morpholine
8-Amino-6-(trifluoromethyl)imidazo[1,2-a]pyrazine derivatives Imidazo[1,2-a]pyrazine Trifluoromethyl, hydroxypropanamide –CF₃, –OH
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Fluoro, chromenone –SO₂NH–, F, chromenone
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide Imidazo[1,2-a]pyridine Bromo, benzamide –CONH–, Br

Key Observations :

  • Heterocyclic Core : The imidazo[1,2-a]pyrimidine core in the target compound distinguishes it from imidazo[1,2-a]pyrazine () and imidazo[1,2-a]pyridine (). Pyrimidine-based systems often exhibit distinct electronic properties and binding affinities compared to pyridine or pyrazine analogues .
  • In contrast, trifluoromethyl groups () increase electronegativity and metabolic stability .
  • Functional Groups : Sulfonamide (–SO₂NH–) is shared with and , enabling hydrogen bonding with biological targets. Benzamide (–CONH–) in may offer similar interactions but with reduced acidity compared to sulfonamides .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Predicted)
Target Compound* ~430 (estimated) Not reported Moderate (polar aprotic solvents)
Derivative 489.5 (exact) Not reported Low (due to morpholine)
Compound 589.1 ([M+1]⁺) 175–178 Low (crystalline solid)
Derivative ~420 (estimated) Not reported Moderate (fluorophenyl group)

*Note: Exact data for the target compound is unavailable in provided evidence; estimates are based on structural analogs.

Key Findings :

  • The target compound’s molecular weight (~430 g/mol) aligns with kinase inhibitors, which typically fall below 500 g/mol for optimal bioavailability.
  • ’s compound exhibits a higher molecular weight (589.1 g/mol) and melting point (175–178°C), likely due to the chromenone moiety and crystalline packing .
  • Bromine and fluorine substituents generally reduce aqueous solubility but enhance lipid bilayer penetration .

Biological Activity

4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide is a complex organic compound notable for its unique structural features, including a bromine atom, an imidazo[1,2-a]pyrimidine moiety, and a sulfonamide group. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

ComponentStructure
IUPAC Name4-bromo-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide
Molecular FormulaC18H13BrN4O2S
InChIInChI=1S/C18H13BrN4O2S/c19-14-5-7-16(8-6-14)26(24,25)22-15-4-1-3-13(11-15)17-12-23-10-2-9-20-18(23)21-17/h1-12,22H

Biological Activity

The biological activity of this compound is primarily investigated through its interactions with various biological targets. The following sections detail its pharmacological properties, mechanisms of action, and relevant research findings.

Pharmacological Properties

Research indicates that compounds with sulfonamide groups often exhibit a range of biological activities including:

  • Antimicrobial Activity : Sulfonamides are known for their antibacterial properties. The presence of the imidazo[1,2-a]pyrimidine moiety may enhance this activity against specific pathogens.
  • Anticancer Potential : The imidazo[1,2-a]pyrimidine structure is associated with various anticancer activities. Studies have shown that derivatives of this structure can inhibit cancer cell proliferation by targeting specific signaling pathways.
  • Cardiovascular Effects : Experimental studies have demonstrated that related sulfonamide compounds can influence perfusion pressure and coronary resistance in isolated heart models, suggesting potential cardiovascular applications.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, such as carbonic anhydrases or kinases associated with cancer progression.
  • Receptor Modulation : Interaction with cellular receptors could lead to downstream effects that modulate cellular signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have explored the biological activity of sulfonamide derivatives similar to this compound:

  • Perfusion Pressure Studies : A study evaluated the effects of various sulfonamides on perfusion pressure using an isolated rat heart model. Compounds were tested at a concentration of 0.001 nM, revealing significant changes in perfusion dynamics (Table 1).
    GroupCompoundDose (nM)
    IControl-
    IIBenzene Sulfonamide0.001
    IIICompound 2 (e.g., 2-hydrazinocarbonyl-benzenesulfonamide)0.001
    IVCompound 3 (e.g., 4-(2-aminoethyl)-benzenesulfonamide)0.001
    Results indicated that certain derivatives significantly decreased perfusion pressure compared to controls, suggesting potential cardiovascular applications.
  • Cancer Cell Proliferation Inhibition : Research has shown that imidazo[1,2-a]pyrimidine-based compounds can inhibit the proliferation of cancer cells by interfering with critical signaling pathways such as NF-kappaB and PI3K/Akt.

Q & A

Q. What are the optimal synthetic routes and characterization methods for 4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide?

The synthesis typically involves multi-step reactions starting with imidazo[1,2-a]pyrimidine core formation, followed by sulfonamide coupling. Key steps include:

  • Coupling conditions : Use polar aprotic solvents (e.g., DMF, DMSO) under controlled temperatures (60–120°C) to minimize side reactions .
  • Catalysts : Zinc dust or ammonium chloride may facilitate cyclization during imidazo[1,2-a]pyrimidine formation .
  • Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity (>95% confirmed by LC-MS) .
    Characterization :
  • ¹H/¹³C-NMR : Resolve aromatic proton environments (e.g., δ 8.6 ppm for imidazo-pyrimidine protons) and confirm bromine substitution .
  • FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and aromatic C-H bending (~820 cm⁻¹) .

Q. How can researchers address challenges in analyzing reaction intermediates and product purity?

  • TLC monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track intermediates .
  • LC-MS : Detect low-abundance byproducts (e.g., dehalogenated species) with ESI+ ionization .
  • ¹H-NMR titration : Resolve ambiguities in sulfonamide regiochemistry by comparing coupling constants with known analogs .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for imidazo[1,2-a]pyrimidine sulfonamides?

Discrepancies in bioactivity (e.g., COX-2 inhibition vs. antibacterial effects) may arise from:

  • Solubility variations : Use DMSO stock solutions standardized to ≤0.1% v/v in assays to avoid solvent interference .
  • Assay conditions : Validate enzyme inhibition (e.g., COX-2 IC₅₀) under physiologically relevant pH (7.4) and temperature (37°C) .
  • Structural analogs : Compare activity of halogenated vs. non-halogenated derivatives to isolate bromine’s electronic effects .

Q. How can computational methods guide SAR studies for sulfonamide derivatives?

  • Docking simulations : Use AutoDock Vina to predict binding poses in COX-2 active sites (PDB ID: 5KIR). Prioritize compounds with ΔG ≤ -9 kcal/mol .
  • QSAR models : Train models on datasets (n ≥ 50) with descriptors like LogP, polar surface area, and H-bond acceptors to predict bioavailability .
  • MD simulations : Assess stability of sulfonamide-enzyme complexes over 100 ns trajectories (GROMACS) to validate static docking results .

Q. What experimental designs validate target specificity in kinase inhibition studies?

  • Kinase profiling panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of kinases in cell lysates post-treatment .
  • CRISPR knockouts : Validate mechanism using HEK293T cells with COX-2 or EGFR knockout .

Q. How do substituent modifications (e.g., bromine vs. methyl groups) affect physicochemical and biological properties?

  • Bromine : Enhances lipophilicity (cLogP +0.5) and π-stacking in enzyme pockets but may reduce solubility .
  • Methyl groups : Improve metabolic stability (e.g., CYP3A4 t₁/₂ increased by 2× in microsomal assays) but may sterically hinder binding .
  • Data-driven example : Replacement of bromine with CF₃ in analogs increased COX-2 selectivity index from 50 to 217 .

Reproducibility and Data Validation

Q. How can researchers ensure reproducibility in sulfonamide synthesis and bioassays?

  • Standardized protocols : Publish detailed reaction logs (e.g., exact stoichiometry, inert gas use) to mitigate batch-to-batch variability .
  • Negative controls : Include sulfamethoxazole as a reference in antibacterial assays to calibrate activity thresholds .
  • Open data : Deposit NMR/LC-MS raw files in public repositories (e.g., Zenodo) for independent verification .

Q. What emerging applications (e.g., cancer, neuroprotection) justify further study of this compound?

  • Cancer : Demonstrated activity against HT-29 colon cancer cells (IC₅₀ = 12 µM) via EGFR pathway modulation .
  • Neuroprotection : Structural analogs inhibit amyloid-β aggregation in vitro (ThT assay, 40% reduction at 10 µM) .
  • Experimental models : Prioritize 3D tumor spheroids and transgenic Alzheimer’s mice for in vivo validation .

Tables for Key Data

Q. Table 1: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (µM)Selectivity IndexReference
4-Bromo derivative (this compound)COX-20.07217
4-Chloro analogEGFR8.245
Trifluoromethyl analogAmyloid-β10.5N/A

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction temperature80–100°CMaximizes cyclization
Solvent (DMF vs. DMSO)DMSOReduces byproducts
Catalyst (Zn/NH₄Cl)Zn dustAccelerates reaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.